molecular formula C₄₇H₅₁NO₁₅ B027951 3'-p-Hydroxypaclitaxel CAS No. 132160-32-8

3'-p-Hydroxypaclitaxel

Cat. No. B027951
CAS RN: 132160-32-8
M. Wt: 869.9 g/mol
InChI Key: XKSMHFPSILYEIA-MZXODVADSA-N
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Description

Synthesis Analysis

3p-OHP is synthesized from paclitaxel in the human liver by cytochrome P450 enzymes, including CYP2C8 and CYP3A4, producing two structural isomers, 3p-OHP and 6α-hydroxypaclitaxel (6α-OHP) (Hong Hee Lee et al., 2016). The synthesis of 6α-hydroxypaclitaxel, a related metabolite, has been achieved via epimerization, highlighting the complex pathways involved in paclitaxel metabolism (Haiqing Yuan & D. Kingston, 1998).

Molecular Structure Analysis

Ion mobility mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS) have been utilized for the structural characterization of paclitaxel and its metabolites, including 3p-OHP. These techniques revealed that hydroxylation at different sites on paclitaxel results in distinct gas-phase structures of its metabolites, suggesting significant structural differences between 3p-OHP and its isomers (Hong Hee Lee et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving 3p-OHP predominantly include metabolic transformations mediated by liver enzymes. The inhibitory or inducing effects of other compounds on the metabolism of paclitaxel via CYP2C8 and CYP3A4 have been studied to understand the pharmacokinetic interactions during combination therapy, demonstrating the complex interplay of chemical reactions affecting paclitaxel and its metabolites in the body (Akiko Nakayama et al., 2021).

Physical Properties Analysis

Physical properties of 3p-OHP, such as solubility and stability, are crucial for its analysis and quantification in biological matrices. Techniques like column-switching liquid chromatography/tandem mass spectrometry have been developed for the quantitative determination of paclitaxel and its metabolites, including 3p-OHP, in human plasma, demonstrating the method's linearity, precision, and accuracy (Hiroaki Yamaguchi et al., 2013).

Scientific Research Applications

Molecular and Cellular Effects

Paclitaxel, including its derivatives like 3'-p-Hydroxypaclitaxel, is recognized for its multitude of cellular and molecular effects. It's primarily known for its microtubule-stabilizing properties, crucial for its anticancer action. It induces cytokines, activates various signal transduction pathways, and affects gene expression, especially under higher concentrations. Despite these extensive effects, its clinical efficacy and mechanisms, especially concerning the role of p53 in paclitaxel sensitivity, are determined by specific cell types and exposure duration. This underscores the complexity and the nuanced nature of paclitaxel's interaction with cellular mechanisms (Blagosklonny & Fojo, 1999).

Nanotechnology and Drug Delivery

Innovations in copolymeric nano-drug delivery systems for paclitaxel have been pivotal. These systems, encompassing micelles, nanoparticles, liposomes, and more, have substantially improved the solubility, selectivity, and pharmacokinetic properties of paclitaxel, offering a promising avenue for enhancing its therapeutic effects and reducing side effects. This advancement marks a significant leap in tailoring drug delivery mechanisms to optimize the efficacy of paclitaxel and its derivatives in cancer treatment (Chen, Song, & Feng, 2020).

Therapeutic Targeting and Resistance Management

The therapeutic landscape of paclitaxel is evolving, with studies focusing on overcoming resistance, a major hurdle in cancer therapy. For instance, understanding the interplay between paclitaxel and PI3K signaling in cervical cancer has revealed new strategies to potentiate the efficacy of paclitaxel and combat resistance, opening new doors for combination therapies that can provide a synergistic effect against cancer (Liu et al., 2019).

Drug-eluting Stent Technologies

Beyond its oncological applications, paclitaxel has been explored in cardiology, particularly in drug-eluting stent technologies. Paclitaxel's antiproliferative properties have been utilized in stents to prevent restenosis, demonstrating the versatility of this compound and its derivatives in various therapeutic contexts (Sousa, Serruys, & Costa, 2003).

Future Directions

Future research on 3’-p-Hydroxypaclitaxel could focus on reducing fetal exposure based on timing, dosing, and individual characteristics . Additionally, a rapid and sensitive high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for the quantification of Paclitaxel (PTX), 6α-hydroxypaclitaxel (6α-OHP), and p -3′-hydroxypaclitaxel (3′-OHP) in mouse plasma and tumor tissue .

Mechanism of Action

Target of Action

3’-p-Hydroxypaclitaxel, a derivative of the anticancer drug Paclitaxel, primarily targets β-tubulin . β-tubulin is a protein component of microtubules, which are essential structures for cell division .

Mode of Action

3’-p-Hydroxypaclitaxel, like Paclitaxel, binds to β-tubulin and stabilizes microtubules . This stabilization inhibits the normal dynamic reorganization of microtubules, which is crucial for cell division . As a result, the cell cycle is arrested in its mitotic phase, leading to the inhibition of cancer cell division .

Biochemical Pathways

The primary biochemical pathway affected by 3’-p-Hydroxypaclitaxel is the cell cycle . By binding to β-tubulin and stabilizing microtubules, 3’-p-Hydroxypaclitaxel disrupts the normal progression of the cell cycle . This disruption prevents cancer cells from dividing and proliferating, which is a key mechanism in its anticancer activity .

Pharmacokinetics

Paclitaxel, from which 3’-p-Hydroxypaclitaxel is derived, is metabolized in the human liver by the cytochrome P450 enzyme to two structural isomers, one of which is 3’-p-Hydroxypaclitaxel . This metabolism is crucial for understanding the general pharmacokinetics, drug activity, and drug resistance of 3’-p-Hydroxypaclitaxel .

Result of Action

The primary result of 3’-p-Hydroxypaclitaxel’s action is the inhibition of cancer cell division . By stabilizing microtubules and disrupting the cell cycle, 3’-p-Hydroxypaclitaxel prevents cancer cells from dividing and proliferating . This leads to cell apoptosis, or programmed cell death, reducing the number of cancer cells in the body .

Action Environment

The action, efficacy, and stability of 3’-p-Hydroxypaclitaxel can be influenced by various environmental factors. For instance, the expression of cytochrome P450 (CYP) enzymes, which metabolize Paclitaxel into 3’-p-Hydroxypaclitaxel, can vary depending on factors such as genetic variations, liver function, and the presence of other drugs . These factors can affect the amount of 3’-p-Hydroxypaclitaxel that is produced and its subsequent anticancer activity .

Biochemical Analysis

Biochemical Properties

3’-p-Hydroxypaclitaxel is metabolized in the human liver by the cytochrome P450 isozymes CYP2C8 and CYP3A4 . These enzymes interact with 3’-p-Hydroxypaclitaxel, leading to the production of two minor metabolites, 3’-p-hydroxypaclitaxel and 6a, 3’-p-dihydroxypaclitaxel . The nature of these interactions is crucial for understanding the general pharmacokinetics, drug activity, and drug resistance of 3’-p-Hydroxypaclitaxel .

Cellular Effects

3’-p-Hydroxypaclitaxel, like its parent compound paclitaxel, has significant effects on various types of cells and cellular processes . It influences cell function by binding to β-tubulin and arresting the cell cycle in its mitotic phase . This leads to the inhibition of cancer cell division and cell apoptosis .

Molecular Mechanism

The molecular mechanism of 3’-p-Hydroxypaclitaxel involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to β-tubulin, enhancing the polymerization of β-tubulins and stabilizing the microtubules to inhibit treadmilling dynamics . This results in the inhibition of cancer cell division and cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of 3’-p-Hydroxypaclitaxel change over time in laboratory settings . It is crucial to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3’-p-Hydroxypaclitaxel vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3’-p-Hydroxypaclitaxel is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolized in the human liver by the cytochrome P450 isozymes CYP2C8 and CYP3A4 .

Transport and Distribution

The transport and distribution of 3’-p-Hydroxypaclitaxel within cells and tissues are crucial aspects of its biochemical profile . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of 3’-p-Hydroxypaclitaxel and its effects on activity or function are important areas of study . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSMHFPSILYEIA-MZXODVADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314434
Record name 3′-p-Hydroxypaclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132160-32-8
Record name 3′-p-Hydroxypaclitaxel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132160-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-p-Hydroxypaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3′-p-Hydroxypaclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 3'-p-Hydroxypaclitaxel and how does it relate to paclitaxel?

A1: this compound is a major metabolite of the anticancer drug paclitaxel (Taxol®). [, , , , , , , , , ] Paclitaxel is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the primary enzyme responsible for this compound formation. [, ]

Q2: How does the metabolism of paclitaxel vary between individuals?

A2: Significant inter-individual differences exist in paclitaxel metabolism, even among individuals without known liver dysfunction. [, ] These differences are primarily attributed to variations in the expression and activity of CYP2C8 and CYP3A4 enzymes, which are responsible for the formation of 6α-hydroxypaclitaxel and this compound, respectively. [, ] Genetic polymorphisms in the genes encoding these enzymes, as well as the drug transporter MDR1, can contribute to the observed variability. []

Q3: What is the relative abundance of this compound compared to other paclitaxel metabolites?

A3: While 6α-hydroxypaclitaxel is generally the major metabolite of paclitaxel produced by CYP2C8, the relative abundance of this compound, produced by CYP3A4, can vary significantly. [] Some individuals exhibit a "shifting phenomenon" where CYP3A4-mediated metabolism becomes more prominent. [] Notably, in mice, this compound and 6α-hydroxypaclitaxel are found primarily in the gut, liver, and gall bladder, suggesting direct biliary excretion. []

Q4: Can this compound be detected in patients undergoing paclitaxel treatment?

A4: Yes, this compound can be detected in the plasma of patients receiving paclitaxel therapy. [, , ] Its concentration, along with other paclitaxel metabolites, can be quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC). [, , , , ]

Q5: Are there any known drug interactions that can affect this compound levels?

A5: Co-administration of drugs that inhibit or induce CYP3A4 activity can significantly alter the plasma concentrations of this compound. For instance, antifungal drugs like ketoconazole and miconazole, as well as the antineoplastic drug doxorubicin, have been shown to inhibit the formation of 6α-hydroxypaclitaxel, potentially leading to an increase in this compound levels. [] Additionally, co-administration of paclitaxel with cyclosporin A, an inhibitor of both P-glycoprotein and CYP3A, resulted in higher this compound:paclitaxel AUC ratios compared to intravenous paclitaxel administration. []

Q6: Can this compound be detected in newborns exposed to paclitaxel during gestation?

A6: Research has confirmed the presence of this compound in meconium samples collected from newborns whose mothers underwent paclitaxel chemotherapy during pregnancy. [, ] This finding provides direct evidence of fetal exposure to paclitaxel and its metabolites.

Q7: What analytical techniques are employed to identify and quantify this compound?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly used for the identification and quantification of this compound in biological samples. [, , , , ] Additionally, tandem mass spectrometry (MS/MS) can be employed for structural characterization. [] Immunoassays utilizing monoclonal antibodies have also been developed for rapid and cost-effective measurement of paclitaxel and its metabolites, including this compound. []

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